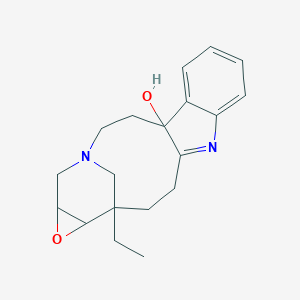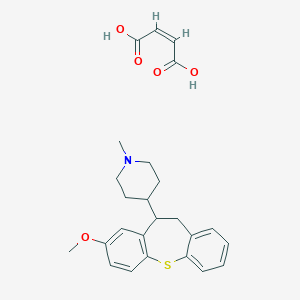
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-methylpiperidine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-methylpiperidine maleate is a chemical compound with potential therapeutic applications. It belongs to the class of tricyclic antidepressants and is known to exhibit antidepressant and antipsychotic properties.
Wirkmechanismus
The exact mechanism of action of 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-methylpiperidine maleate is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can help alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Studies have shown that 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-methylpiperidine maleate can have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, as well as affect the levels of other neurotransmitters such as dopamine and acetylcholine. Additionally, it has been shown to have an impact on the immune system, with some studies suggesting that it may have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-methylpiperidine maleate in lab experiments is its well-established pharmacological profile. It has been extensively studied and its mechanism of action is well-understood. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-methylpiperidine maleate. One area of interest is its potential use in the treatment of neuropathic pain. Additionally, it may have applications in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia. Further research is also needed to fully understand its impact on the immune system and to explore its potential as an anti-inflammatory agent.
Synthesemethoden
The synthesis of 4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-methylpiperidine maleate involves the condensation of 8-methoxydibenzo(b,f)thiepin-10-ylamine with 1-methylpiperidine in the presence of maleic acid. The resulting compound is then purified by recrystallization. This process yields a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
4-(10,11-Dihydro-8-methoxydibenzo(b,f)thiepin-10-yl)-1-methylpiperidine maleate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant and antipsychotic properties in animal models. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain and anxiety disorders.
Eigenschaften
CAS-Nummer |
19545-13-2 |
|---|---|
Molekularformel |
C25H29NO5S |
Molekulargewicht |
455.6 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;4-(3-methoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-1-methylpiperidine |
InChI |
InChI=1S/C21H25NOS.C4H4O4/c1-22-11-9-15(10-12-22)18-13-16-5-3-4-6-20(16)24-21-8-7-17(23-2)14-19(18)21;5-3(6)1-2-4(7)8/h3-8,14-15,18H,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
WMXNUVIFZPNYMY-BTJKTKAUSA-N |
Isomerische SMILES |
CN1CCC(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)OC.C(=C\C(=O)O)\C(=O)O |
SMILES |
CN1CCC(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)OC.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CN1CCC(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)OC.C(=CC(=O)O)C(=O)O |
Synonyme |
8-Methoxy-10-(1-methyl-4-piperidyl)-10,11-dihydrodibenzo(b,f)thiepin h ydrogen maleate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B231520.png)
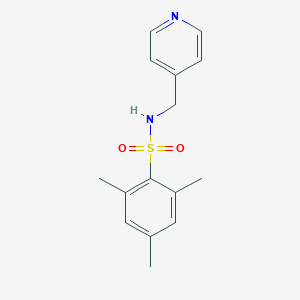
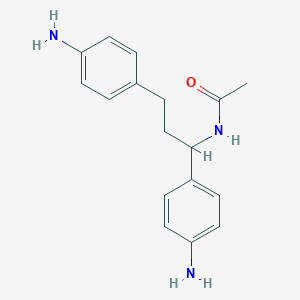
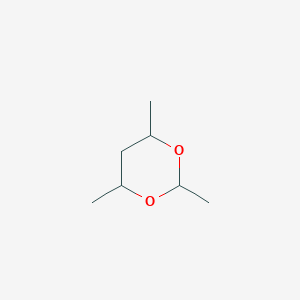
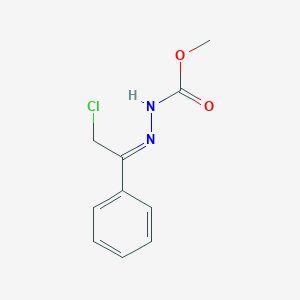

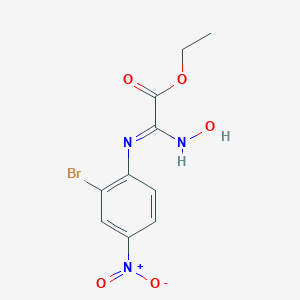
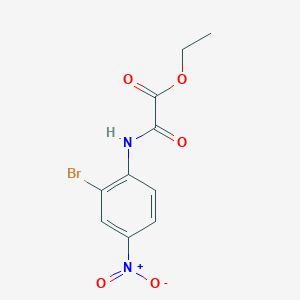
![3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone](/img/structure/B231543.png)
![2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B231547.png)
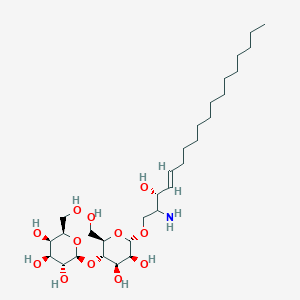
![1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene](/img/structure/B231556.png)
